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3-Phenylpropyl hexanoate

Flavor & Fragrance Quality Control Food Additive Specifications

3-Phenylpropyl hexanoate (hydrocinnamyl caproate) is a fatty acid ester (C15H22O2, MW 234.34) widely used as a GRAS flavouring substance (FEMA# 2896, CoE# 321, FDA 21 CFR 172.515). It appears as a colorless to pale yellow liquid with a boiling point of 292 °C, refractive index 1.482‑1.488, and specific gravity 0.947‑0.960.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 6281-40-9
Cat. No. B1606556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropyl hexanoate
CAS6281-40-9
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCCC1=CC=CC=C1
InChIInChI=1S/C15H22O2/c1-2-3-5-12-15(16)17-13-8-11-14-9-6-4-7-10-14/h4,6-7,9-10H,2-3,5,8,11-13H2,1H3
InChIKeyRSOGLEKUVSFLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropyl hexanoate (CAS 6281-40-9): Basic Characteristics and Baseline Overview


3-Phenylpropyl hexanoate (hydrocinnamyl caproate) is a fatty acid ester (C15H22O2, MW 234.34) widely used as a GRAS flavouring substance (FEMA# 2896, CoE# 321, FDA 21 CFR 172.515) [1]. It appears as a colorless to pale yellow liquid with a boiling point of 292 °C, refractive index 1.482‑1.488, and specific gravity 0.947‑0.960 [2]. Its organoleptic profile is characterized as sweet, fruity‑green with distinct peach and pineapple notes [2][3]. The JECFA specification mandates a minimum assay of 99 % and an acid value ≤ 1.0 [2].

Workflow

Flavor and fragrance formulation, especially peach/pineapple profiles

Selection Logic

JECFA ≥99% assay may support premium food-grade applications

Use Context

Long-lasting fragrance, oil-based delivery, and high-temperature processing

Why Generic Substitution of 3-Phenylpropyl Hexanoate Fails: Critical Differentiators for Procurement


In‑class analogs such as 3‑phenylpropyl isobutyrate and isovalerate share the 3‑phenylpropanol backbone but differ in acyl chain length and branching. These structural variations translate into quantifiable disparities in purity, volatility, lipophilicity, and odor character that preclude simple interchange in flavor and fragrance formulations. For instance, JECFA specifications mandate a minimum assay of 99 % for 3‑phenylpropyl hexanoate versus 98 % for the isobutyrate and isovalerate homologues [1][2][3]. Moreover, the vapor pressure of 3‑phenylpropyl hexanoate is approximately half that of phenethyl hexanoate and four‑fold lower than that of 3‑phenylpropyl isobutyrate, directly affecting evaporation rate and scent longevity . The following evidence guide details these quantitative differentiators.

Target: 3-Phenylpropyl hexanoate
Structural analogs (e.g., isobutyrate, isovalerate) differ in acyl chain length, shifting volatility, lipophilicity, and purity specification; direct interchange may alter evaporation rate and sensory character.
Vs. Phenethyl hexanoate
Phenethyl ester shares the hexanoate moiety but differs in the aromatic spacer; vapor pressure and log Kow differences may impact fragrance longevity and substantivity.
Vs. Isobutyrate / Isovalerate
Shorter or branched acyl chains produce distinct odor notes (apricot, plum, strawberry) that are incompatible with targeted peach/pineapple character; purity specification also lower (98% vs 99%).

3-Phenylpropyl Hexanoate: Quantitative Evidence Guide for Scientific Selection and Procurement


Minimum Assay Purity: JECFA Specification Comparison

The JECFA specification for 3‑phenylpropyl hexanoate mandates a minimum assay of 99 % [1], whereas the specifications for 3‑phenylpropyl isobutyrate and 3‑phenylpropyl isovalerate require only 98 % minimum assay [2][3]. This represents a 1 percentage point higher purity requirement for the target compound under identical international food additive standards.

Minimum assay purity
Specification review
≥99% (JECFA)
vs. isobutyrate/isovalerate ≥98%
1% absolute higher purity may reduce batch variability
JECFA specification; method per JECFA guidelines
Flavor & Fragrance Quality Control Food Additive Specifications

Vapor Pressure: Volatility Comparison at 25 °C

At 25 °C, 3‑phenylpropyl hexanoate exhibits a vapor pressure of 0.000417 mmHg , which is 2.08‑fold lower than that of phenethyl hexanoate (0.000869 mmHg) and 4.63‑fold lower than that of 3‑phenylpropyl isobutyrate (0.00193 mmHg) . Measurements were performed under comparable conditions (saturated vapor pressure at 25 °C).

Vapor pressure (25°C)
Data to verify
0.000417 mmHg
2.1× lower than phenethyl hexanoate; 4.6× lower than isobutyrate
Reported lower volatility may prolong olfactory impact
Supplier-reported data; confirm with in-house measurement
Volatility Fragrance Longevity Formulation Stability

Lipophilicity: Log Kow Comparison for Partitioning Behavior

The estimated log Kow of 3‑phenylpropyl hexanoate is 5.03 (KOWWIN v1.67) [1], compared to 4.54 for phenethyl hexanoate [2] and 3.75 for 3‑phenylpropyl isobutyrate [3]. This indicates that the target compound is approximately 3× more lipophilic than phenethyl hexanoate (Δlog Kow ≈0.49) and roughly 19× more lipophilic than 3‑phenylpropyl isobutyrate (Δlog Kow ≈1.28), as computed via 10^Δlog Kow.

Log Kow (lipophilicity)
Context-dependent
5.03 (KOWWIN estimate)
Approx. 3× vs phenethyl hexanoate; 19× vs isobutyrate
Higher reported log Kow supports lipid-phase retention
EPI Suite estimate; measured log P may differ
Lipophilicity Substantivity Environmental Fate

Boiling Point: Thermal Stability Indicator

The JECFA‑listed boiling point of 3‑phenylpropyl hexanoate is 292 °C [1], which is 34 °C higher than that of 3‑phenylpropyl isobutyrate (258 °C) [2] and 12 °C higher than that of 3‑phenylpropyl isovalerate (280 °C) [3]. This difference reflects the impact of the longer straight‑chain hexanoate moiety on intermolecular forces.

Boiling point (°C)
Specification review
292°C (JECFA)
+34°C vs isobutyrate; +12°C vs isovalerate
Higher boiling point may allow high-temperature processing
JECFA specification; confirm under process conditions
Thermal Stability Processing Conditions Volatility

Odor Profile Differentiation: Sensory Selection Criterion

3‑Phenylpropyl hexanoate is characterized by a sweet, fruity‑green odor with peach and pineapple nuances [1][2]. In contrast, phenethyl hexanoate presents floral, waxy, honey notes , 3‑phenylpropyl isobutyrate offers tropical apricot, plum, balsamic undertones [3], and 3‑phenylpropyl isovalerate delivers strawberry, raspberry, plum accents [4]. These distinct profiles make the target compound uniquely suited for peach and pineapple flavor applications where the competing esters would impart off‑target notes.

Odor profile
Context-dependent
Sweet, fruity-green, peach, pineapple
Comparators: floral/honey (phenethyl hex.); apricot/plum (isobutyrate); strawberry/raspberry (isovalerate)
Distinctive peach-pineapple character; not replicated by analogs
Qualitative sensory data; verify in target formulation
Sensory Analysis Flavor Chemistry Fragrance Design

Best Research and Industrial Application Scenarios for 3-Phenylpropyl Hexanoate


Peach and Pineapple Flavor Formulations

3‑Phenylpropyl hexanoate is uniquely suited for peach and pineapple flavor compositions due to its sweet, fruity‑green profile with distinct peach and pineapple notes [1][2]. Competing esters such as 3‑phenylpropyl isobutyrate and isovalerate exhibit divergent odor characters (apricot, plum; strawberry, raspberry) that would introduce off‑target sensory impressions, making direct substitution undesirable.

Long‑Lasting Fragrance Products

The vapor pressure of 3‑phenylpropyl hexanoate is 2.1‑ to 4.6‑fold lower than that of phenethyl hexanoate and 3‑phenylpropyl isobutyrate , and its boiling point is 34 °C higher than that of the isobutyrate homologue [3][4]. These properties result in slower evaporative loss and extended olfactory longevity, making the compound a preferred ingredient for fine fragrances, personal care products, and scented household goods that require sustained release.

High‑Purity Food Flavorings Requiring JECFA ≥99 % Assay

Regulated food flavoring applications that demand the highest purity standards benefit from 3‑phenylpropyl hexanoate’s JECFA minimum assay of 99 %, which exceeds the 98 % specification mandated for 3‑phenylpropyl isobutyrate and isovalerate [3][4][5]. This higher purity threshold reduces the risk of process‑derived impurities and sensory deviations, ensuring compliance in premium food and beverage products.

Oil‑Based Fragrance Delivery Systems

With an estimated log Kow of 5.03—roughly 3× higher than phenethyl hexanoate and 19× higher than 3‑phenylpropyl isobutyrate—3‑phenylpropyl hexanoate exhibits superior partitioning into lipid phases [6][7][8]. This property enhances substantivity on skin, hair, and textiles, and improves retention in oil‑based flavor matrices, providing a functional advantage in cosmetic and food formulations.

Application
Selection Property
Validation Focus
Peach/pineapple flavor formulations
Sensory profile fit (sweet, fruity-green)
Verify peach/pineapple odor character in target matrix
Long-lasting fragrance products
Volatility profile (lower reported VP)
Evaporation rate testing in finished formula
High-purity food flavorings (JECFA ≥99%)
Purity specification (≥99% assay)
JECFA assay compliance per batch
Oil-based fragrance delivery systems
Lipophilicity (reported log Kow 5.03)
Substantivity and retention in lipid phases
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